molecular formula C10H9BN2O2 B13119346 2,2'-Bipyridine-3-boronic acid

2,2'-Bipyridine-3-boronic acid

Cat. No.: B13119346
M. Wt: 200.00 g/mol
InChI Key: ZNAYQUPZDRKNOZ-UHFFFAOYSA-N
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Description

[2,2’-Bipyridin]-3-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a bipyridine moiety. This compound is of significant interest in various fields of chemistry due to its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridin]-3-ylboronic acid typically involves the coupling of a bipyridine derivative with a boronic acid precursor. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of [2,2’-Bipyridin]-3-ylboronic acid may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridin]-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted bipyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism by which [2,2’-Bipyridin]-3-ylboronic acid exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and sensing applications .

Properties

Molecular Formula

C10H9BN2O2

Molecular Weight

200.00 g/mol

IUPAC Name

(2-pyridin-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H9BN2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7,14-15H

InChI Key

ZNAYQUPZDRKNOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)C2=CC=CC=N2)(O)O

Origin of Product

United States

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